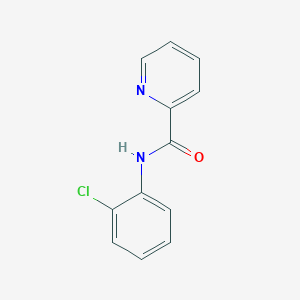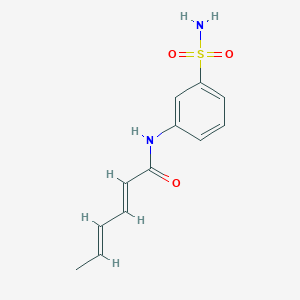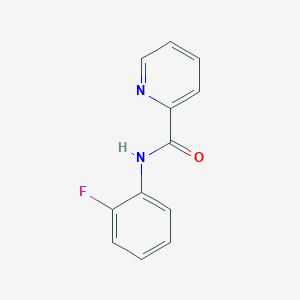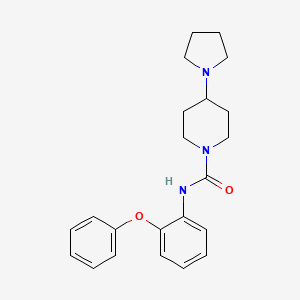![molecular formula C13H17ClN2O2 B7646177 5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)
5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ACBC, and it belongs to the class of benzamides. ACBC has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
科学的研究の応用
ACBC has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, ACBC has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, ACBC has been studied for its ability to inhibit the growth of cancer cells. ACBC has also been investigated as a potential drug candidate for the treatment of various diseases, including inflammatory bowel disease, diabetes, and obesity.
作用機序
The mechanism of action of ACBC is not fully understood, but it is believed to involve the modulation of various signaling pathways. ACBC has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and inhibit the nuclear factor-kappa B (NF-κB) pathway. These effects may contribute to the anti-inflammatory and anti-cancer properties of ACBC.
Biochemical and Physiological Effects:
ACBC has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ACBC can inhibit the growth of cancer cells and reduce inflammation. ACBC has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In vivo studies have demonstrated that ACBC can improve glucose metabolism and reduce adiposity in animal models of obesity and diabetes.
実験室実験の利点と制限
ACBC has several advantages for lab experiments, including its ability to modulate multiple signaling pathways and its potential applications in various fields. However, there are also some limitations to using ACBC in lab experiments. For example, the synthesis of ACBC is a complex process that requires specialized equipment and expertise. Additionally, the effects of ACBC may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on ACBC. One area of interest is the development of novel ACBC derivatives with improved potency and selectivity. Another area of interest is the investigation of the effects of ACBC on other signaling pathways and its potential applications in other disease models. Additionally, further studies are needed to fully understand the mechanism of action of ACBC and its potential clinical applications.
合成法
The synthesis of ACBC involves the reaction of 2-chloro-5-nitrobenzoic acid with (1R,2R)-2-hydroxycyclohexylamine in the presence of a reducing agent. This reaction leads to the formation of 5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide. The synthesis of ACBC is a complex process that requires careful attention to detail and proper handling of the chemicals involved.
特性
IUPAC Name |
5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-10-6-5-8(15)7-9(10)13(18)16-11-3-1-2-4-12(11)17/h5-7,11-12,17H,1-4,15H2,(H,16,18)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSWMUIYQXWLRM-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=C(C=CC(=C2)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=C(C=CC(=C2)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 4-[(Z)-2-cyano-3-oxo-3-prop-2-enoxyprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B7646155.png)

![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)

![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)
![N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)

![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)
![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)